(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate

MAO-B inhibition neuroprotection Parkinson's disease

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS 74743-23-0), also referred to as 4-Amino-L-phenyl-N-phthalylalanine ethyl ester or Melphalan Impurity 33, is a chiral, non-proteinogenic amino acid derivative bearing an N-phthalimide protecting group, a 4-aminophenyl side chain, and an ethyl ester terminus (C19H18N2O4, MW 338.36). The compound is a white to off-white solid with a melting point of 102–103 °C and a specific optical rotation of −120.5° (c=1, EtOH), confirming its (S)-configuration.

Molecular Formula C19H18N2O4
Molecular Weight 338.4 g/mol
CAS No. 74743-23-0
Cat. No. B1298160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate
CAS74743-23-0
Molecular FormulaC19H18N2O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=C(C=C1)N)N2C(=O)C3=CC=CC=C3C2=O
InChIInChI=1S/C19H18N2O4/c1-2-25-19(24)16(11-12-7-9-13(20)10-8-12)21-17(22)14-5-3-4-6-15(14)18(21)23/h3-10,16H,2,11,20H2,1H3/t16-/m0/s1
InChIKeyRYROTMZMTMCWEP-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS 74743-23-0): Procurement-Relevant Identity, Physicochemical Profile, and Supply Landscape


(S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS 74743-23-0), also referred to as 4-Amino-L-phenyl-N-phthalylalanine ethyl ester or Melphalan Impurity 33, is a chiral, non-proteinogenic amino acid derivative bearing an N-phthalimide protecting group, a 4-aminophenyl side chain, and an ethyl ester terminus (C19H18N2O4, MW 338.36) . The compound is a white to off-white solid with a melting point of 102–103 °C and a specific optical rotation of −120.5° (c=1, EtOH), confirming its (S)-configuration . It is commercially available from multiple suppliers at purities ranging from 95% to ≥98.5% (HPLC) and is stored at 2–8 °C protected from light . Its primary established role is as a protected intermediate in the synthesis of the nitrogen-mustard alkylating agent Melphalan (Alkeran™), where the phthalimide moiety temporarily masks the α-amino group during downstream functionalization [1].

Intermediate
Phthalimide-protected (S)-phenylalanine ester for Melphalan synthesis via chemoselective hydrazinolysis
Probe
MAO‑B ligand with reported assay activity; useful for SAR scaffold studies
Standard
Designated Melphalan Impurity 33; supports ANDA impurity method development

Why (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate Cannot Be Replaced by In-Class Analogs: A Procurement Risk Analysis


Although this compound belongs to the broader class of N-protected 4-aminophenylalanine esters, generic substitution with seemingly similar analogs (e.g., the N-Boc variant CAS 67630-01-7, the free carboxylic acid, or the nitro precursor CAS 17451-67-1) introduces quantifiable risks across three orthogonal dimensions: (i) stereochemical fidelity—only the (S)-enantiomer yields the therapeutically active L-form of Melphalan, and the optical rotation of −120.5° provides a verifiable identity checkpoint absent in racemic or D-enantiomer batches ; (ii) protecting-group orthogonality—the phthalimide group is removed by hydrazinolysis under conditions where Boc, Cbz, or Fmoc groups are stable, making it irreplaceable in synthetic sequences requiring chemoselective deprotection [1]; and (iii) detectability—the phthalimide chromophore absorbs strongly at 254 nm, enabling straightforward HPLC-UV monitoring, whereas N-Boc analogs lack intrinsic UV absorbance and require derivatization or low-wavelength detection [2]. These differences are not interchangeable and directly impact synthetic yield, analytical traceability, and regulatory compliance in pharmaceutical intermediate procurement.

Stereochemical mismatch
Only the (S)-enantiomer yields active L‑Melphalan. Achiral properties (MP, density) are identical between enantiomers; optical rotation is the definitive discriminator.
Protecting-group orthogonality
Phthalimide removal requires hydrazinolysis, orthogonal to Boc/Cbz/Fmoc. N‑Boc analog (CAS 67630‑01‑7) cannot be substituted in routes requiring chemoselective deprotection.
Analytical detectability gap
Phthalimide chromophore enables direct 254 nm HPLC‑UV detection. N‑Boc analogs lack intrinsic UV absorption, demanding derivatization or low‑wavelength monitoring.

Quantitative Differentiation Evidence for (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS 74743-23-0) vs. Closest Comparators


MAO-B Enzyme Inhibition: Measured IC50 Values Differentiate This Compound from the Nitro Precursor and Establish It as a Weak but Definitive MAO-B Ligand

This compound demonstrates measurable, albeit modest, inhibition of monoamine oxidase B (MAO-B). In rat brain nuclei-free homogenates using [14C]phenylacetaldehyde as substrate, the IC50 was determined to be 1,000 nM (1.0 µM) [1]. Against human recombinant MAO-B expressed in Sf9 cells, the IC50 was 1,400 nM (1.4 µM) [1]. By comparison, the clinically used MAO-B inhibitor selegiline (L-deprenyl) exhibits an IC50 of approximately 37.4 nM under comparable rat brain homogenate conditions—making selegiline roughly 27-fold more potent [2]. Rasagiline, another approved MAO-B inhibitor, shows an IC50 of 4.43 nM against rat brain MAO-B, approximately 226-fold more potent than this compound [3]. The nitro precursor analog (4-nitro-N,N-phthaloyl-L-phenylalanine ethyl ester, CAS 17451-67-1) would be expected to exhibit substantially different MAO-B activity due to the electron-withdrawing nitro group altering the electronic character of the aryl ring; however, direct comparative MAO-B IC50 data for the nitro analog are not publicly available, placing this comparison at the class-level inference tier. The weak but reproducible MAO-B engagement profile positions this compound as a useful tool compound or starting scaffold for structure–activity relationship (SAR) exploration, distinct from both potent clinical MAO-B inhibitors and the nitro precursor.

MAO‑B IC₅₀
Cross‑study reported
Target: IC₅₀ = 1,000 nM (rat brain) / 1,400 nM (human rec.)
Selegiline ≈ 37.4 nM; Rasagiline = 4.43 nM
~27‑fold weaker than selegiline; ~226‑fold weaker than rasagiline
Supports MAO‑B SAR probe selection; distinct from clinical‑potency inhibitors.
Weak but reproducible engagement; nitro‑precursor activity uncharacterized.
MAO-B inhibition neuroprotection Parkinson's disease

Enantiomeric Identity Verification: Specific Optical Rotation Differentiates the (S)-Enantiomer from the (R)-Enantiomer with Direct Head-to-Head Comparability

The (S)-enantiomer (CAS 74743-23-0) exhibits a specific optical rotation [α]D of −120.5° (c=1, EtOH) . The (R)-enantiomer (4-amino-N,N-phthaloyl-D-phenylalanine ethyl ester, CAS 1195524-16-3) has an identical molecular formula (C19H18N2O4), an overlapping melting point range of 102–104 °C [1], and identical predicted boiling point (534.8 ± 45.0 °C) and density (1.331 ± 0.06 g/cm³), making it indistinguishable from the (S)-enantiomer by these achiral physicochemical parameters alone. The optical rotation sign and magnitude serve as the definitive, pharmacopeia-relevant identity discriminator between the two enantiomers. Only the (S)-enantiomer is the correct precursor for the therapeutically active L-Melphalan; procurement of the (R)-enantiomer would lead to the inactive D-Melphalan, which lacks clinical efficacy as an alkylating agent [2].

Chiral Identity
Direct comparison
(S): [α]ᴅ = ‑120.5° (c=1, EtOH)
(R) enantiomer: opposite sign, expected +120.5°; identical MP 102–104 °C
Optical rotation is the definitive identity discriminator; achiral parameters cannot distinguish enantiomers.
Procurement of wrong enantiomer leads to inactive D‑Melphalan.
chiral purity enantiomeric excess Melphalan synthesis

Phthalimide Chromophore Advantage: Built-in UV Detectability at 254 nm vs. UV-Transparent N-Boc Protection Simplifies HPLC Method Development

The phthalimide moiety in this compound (CAS 74743-23-0, MW 338.36) functions as an intrinsic UV chromophore with strong absorbance in the 200–400 nm range, enabling robust detection at the standard HPLC wavelength of 254 nm without derivatization [1]. In contrast, the N-Boc-protected analog (N-Boc-4-amino-L-phenylalanine ethyl ester, CAS 67630-01-7, MW 308.37) lacks a strong UV chromophore beyond the carboxyl and phenyl groups; the phenyl ring absorbs weakly at 250–280 nm, and the Boc carbamate has negligible absorbance above 220 nm . For amino acid derivatives without intrinsic chromophores, pre-column derivatization (e.g., with ninhydrin, o-phthalaldehyde, or FMOC-Cl) is typically required to achieve adequate UV sensitivity, adding sample preparation steps and introducing potential variability [2]. The phthalimide group thus confers a direct analytical advantage: it eliminates the need for derivatization, reduces method complexity, and improves signal-to-noise ratio in HPLC-UV purity assays at 254 nm, which is the most commonly available detector wavelength in QC laboratories.

UV Chromophore
Class‑level inference
Phthalimide absorbs strongly at 200–400 nm; direct detection at 254 nm
N‑Boc analog (CAS 67630‑01‑7): no strong chromophore; derivatization needed
Simplifies HPLC‑UV method setup; eliminates derivatization steps.
Qualitative advantage; class‑level evidence from UV‑spectra studies.
HPLC-UV detection phthalimide chromophore analytical method development

Validated Role as Melphalan Impurity 33 Reference Standard: Regulatory-Grade Identity for ANDA Analytical Method Validation

This compound is officially designated as Melphalan Impurity 33 and is supplied as a certified reference standard (≥95% HPLC purity) for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) for generic Melphalan drug products [1]. A validated stability-indicating reverse-phase HPLC method for the simultaneous determination of Melphalan and its process-related impurities achieved chromatographic resolution >2.0 between Melphalan and eight potential impurities including the phthalimide-ethyl ester impurity (corresponding to this compound) and demonstrated a detection limit of 0.02% relative to a test concentration of 0.5 mg/mL [2]. This formal regulatory designation distinguishes the compound from non-certified, general-purpose research intermediates and provides documented traceability for pharmaceutical QC laboratories.

Impurity Standard
Supporting evidence
Designated Melphalan Impurity 33; validated HPLC resolution > 2.0 from Melphalan, LOD = 0.02 %
Supports ANDA impurity profiling and analytical method validation.
Certified reference standard with documented traceability.
Melphalan impurity reference standard ANDA regulatory

Commercial Purity Tiering: ≥98.5% HPLC Purity Grade Enables Direct Use in cGMP Intermediate Supply Chains vs. Standard 95% Research Grade

This compound is commercially available at multiple purity tiers, with the highest specified grade reaching ≥98.5% by HPLC from industrial suppliers servicing pharmaceutical intermediate supply chains [1]. In comparison, the standard research-grade specification from most catalog vendors is 95% (GC or HPLC) , and the N-Boc analog (CAS 67630-01-7) is commonly offered at 95–97% purity . The availability of a ≥98.5% HPLC-grade specification, combined with supporting Certificates of Analysis (COA) including NMR, HPLC, and LC-MS documentation , provides procurement confidence for use in regulated pharmaceutical manufacturing where impurity profiles must be rigorously controlled. The melting point of 102–103 °C and the specified storage condition of 2–8 °C under dry, light-protected conditions further define the handling parameters required to maintain this purity level during storage and use.

Purity Tier
Supporting evidence
≥98.5 % HPLC (industrial) vs 95 % research grade; COA with NMR, HPLC, LC‑MS
Higher purity reduces impurity carryover risk for cGMP intermediate supply.
Specification‑dependent; storage at 2–8 °C protected from light.
purity specification HPLC grade pharmaceutical intermediate

Optimal Procurement and Deployment Scenarios for (S)-Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (CAS 74743-23-0)


Scenario 1: Melphalan ANDA Generic Drug Development — Impurity Reference Standard Procurement

In the context of Abbreviated New Drug Application (ANDA) development for generic Melphalan hydrochloride, regulatory agencies require comprehensive impurity profiling using authenticated reference standards. This compound, officially designated as Melphalan Impurity 33 and supplied with ≥95% HPLC purity and full COA documentation (NMR, HPLC, LC-MS) [1], serves as the qualified reference standard for the phthalimide-ethyl ester process impurity. The validated stability-indicating HPLC method has demonstrated chromatographic resolution >2.0 for this impurity against Melphalan with a detection limit of 0.02% [2]. Procuring the regulatorily designated impurity standard rather than a generic research intermediate ensures auditable traceability and reduces the risk of ANDA review deficiencies related to impurity identification and quantification.

Scenario 2: MAO-B SAR Probe and Tool Compound for Neurodegenerative Disease Research

For neuroscience research programs exploring structure–activity relationships (SAR) around the monoamine oxidase B (MAO-B) target, this compound offers a characterized starting point with definitive in vitro activity data: IC50 = 1,000 nM against rat brain MAO-B and IC50 = 1,400 nM against human recombinant MAO-B [1]. Its weak but reproducible MAO-B engagement distinguishes it from both the uncharacterized nitro precursor (CAS 17451-67-1) and the highly potent clinical inhibitors (selegiline IC50 ≈ 37.4 nM; rasagiline IC50 = 4.43 nM) [2], positioning it as a middle-ground tool compound. Researchers can procure this compound with confidence that its biological activity has been documented in a curated database (ChEMBL/BindingDB), enabling data-driven SAR expansion rather than de novo screening.

Scenario 3: Pharmaceutical Intermediate Procurement for Melphalan Synthesis via the Phthalimide Protection Route

The phthalimide protection strategy remains the most established and patent-documented route for industrial Melphalan synthesis, as described in U.S. Patent Nos. 3,032,584 and 3,032,585 and European Patent EP0233733 [1]. This compound represents the penultimate protected intermediate—the 4-amino group is already reduced and ready for bis-hydroxyethylation with ethylene oxide, while the phthalimide group protects the α-amino group during subsequent chlorination [2]. Procurement of this specific intermediate at ≥98.5% HPLC purity [3] ensures that the downstream bis-hydroxyethylation and chlorination steps proceed with minimal impurity carryover, directly impacting final Melphalan hydrochloride purity (target >99.5% as described in purification patents) [4]. The alternative N-Boc route requires a separate deprotection step under acidic conditions that may compromise the acid-labile bis(2-chloroethyl)amino group, making the phthalimide route the chemically orthogonal and preferred choice.

Scenario 4: Chiral HPLC Method Development and Enantiomeric Purity Validation

For analytical laboratories developing chiral HPLC methods to determine enantiomeric purity of phenylalanine-derived pharmaceutical intermediates, this compound's high specific optical rotation ([α]D = −120.5°, c=1, EtOH) [1] and the availability of its D-enantiomer (CAS 1195524-16-3) [2] provide an ideal enantiomer pair for method calibration. The phthalimide chromophore enables detection at 254 nm without derivatization [3], simplifying the chiral HPLC workflow. The identical achiral physicochemical properties (melting point, boiling point, density) of the two enantiomers underscore the necessity of chiral chromatographic separation or polarimetric verification, making this compound pair a valuable system suitability test standard for chiral method validation in QC environments.

Application
Selection Property
Validation Focus
ANDA impurity reference standard
Certified Impurity 33 designation with full COA documentation
HPLC resolution from Melphalan and traceability for regulatory method packages
MAO‑B SAR probe
Reproducible, modest MAO‑B IC₅₀ values against rat and human enzyme
Assay‑context interpretation; differentiate scaffold from clinical inhibitors
Melphalan synthetic intermediate
Phthalimide protection orthogonal to Boc/Cbz; ≥98.5 % HPLC purity available
Chemoselective deprotection yield and downstream impurity control
Chiral HPLC method development
High specific rotation and phthalimide chromophore for 254 nm detection
Enantiomer pair system suitability and stereochemical-control verification
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